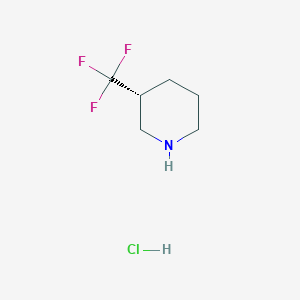

(R)-3-(Trifluoromethyl)piperidine hydrochloride

Description

Structural Analysis of (R)-3-(Trifluoromethyl)piperidine Hydrochloride

Molecular Geometry and Stereochemical Configuration

The molecular structure of this compound comprises a six-membered piperidine ring with a trifluoromethyl (-CF₃) substituent at the 3-position and a hydrochloride counterion. The stereochemical configuration at the 3-position follows the R designation, determined by the Cahn-Ingold-Prelog priority rules. The piperidine ring adopts a chair conformation , a common geometry for six-membered saturated heterocycles, optimized for minimal steric strain. The trifluoromethyl group, being electron-withdrawing, induces slight distortions in the ring, favoring equatorial positioning to minimize 1,3-diaxial interactions.

Key Features :

- Stereochemistry : The R configuration arises from the spatial arrangement of substituents (CF₃ > N > C2 > C4) around the chiral center.

- Ring Conformation : Chair conformation stabilized by axial NH+ (in the hydrochloride salt) and equatorial CF₃ group.

- Trifluoromethyl Group : Strong electron-withdrawing effect enhances ring electron deficiency, influencing reactivity and intermolecular interactions.

X-ray Crystallographic Characterization

While direct X-ray data for this compound is limited in the provided sources, structural insights can be inferred from analogous piperidine derivatives. For example:

- Piperidine Hydrochloride Salts : The piperidinium ion adopts a chair conformation with axial NH+ and equatorial substituents, as observed in 2-ethylpiperidinium chloride.

- Trifluoromethyl Substituents : In related compounds (e.g., 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one), the CF₃ group exhibits equatorial orientation to reduce steric clashes.

- Hydrogen Bonding : The hydrochloride counterion participates in N–H⋯Cl hydrogen bonds, forming infinite chains or discrete motifs in the crystal lattice.

Comparative Structural Data :

Comparative Analysis with Piperidine Derivatives

The structural and electronic properties of this compound differ significantly from unsubstituted piperidine and other derivatives:

Conformational Stability

Electronic Effects

The CF₃ group’s electron-withdrawing nature reduces electron density on the piperidine ring, altering reactivity:

Hydrogen Bonding Networks in Hydrochloride Salts

The hydrochloride salt’s hydrogen bonding network is dominated by N–H⋯Cl interactions, with secondary contributions from C–H⋯Cl and C–H⋯F bonds.

Primary Interactions

- N–H⋯Cl : Strong hydrogen bonds (2.15–2.30 Å) link piperidinium NH+ to chloride ions, forming 1D chains or 2D networks.

- C–H⋯Cl : Weak interactions (2.80–3.00 Å) stabilize adjacent molecules in the lattice.

Comparative Hydrogen Bonding Motifs

| Compound | Dominant H-Bond Type | Network Dimensionality |

|---|---|---|

| This compound | N–H⋯Cl, C–H⋯Cl | 1D chains (inferred) |

| Piperidinium Chloride | N–H⋯Cl | 2D layers |

| 3-(Trifluoromethyl)piperidin-4-one | N–H⋯O | 3D networks |

Impact of CF₃ Group : The electron-withdrawing CF₃ group reduces NH+ acidity slightly but does not disrupt the primary N–H⋯Cl bonding motif. Secondary C–H⋯Cl interactions are weaker due to the CF₃ group’s electron-withdrawing effect, which deactivates adjacent C–H bonds.

Properties

IUPAC Name |

(3R)-3-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFJYLYZLJHSIF-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419075-99-2 | |

| Record name | Piperidine, 3-(trifluoromethyl)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reaction and Reduction

A foundational approach involves reacting N-protected 3-piperidone with trifluoromethyl-containing reagents. For example:

- Step 1 : N-benzyl-3-piperidone undergoes a Grignard reaction with a trifluoromethylphenyl magnesium halide to form 3-hydroxy-3-(trifluoromethylphenyl)piperidine.

- Step 2 : Reduction of the hydroxyl intermediate using NaBH(OAc)₃ in methanol yields 2-trifluoromethylpiperidine with 71% efficiency. Adapting this to the 3-position would require regioselective control during the Grignard step.

Key Data :

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydroxyl intermediate formation | Phenyl magnesium bromide, THF, 0–5°C | 85% | |

| Reduction | NaBH(OAc)₃, MeOH | 71% |

Enantiomeric Resolution

Racemic 3-(trifluoromethyl)piperidine is resolved using chiral acidic agents:

- Method : The racemate is treated with L-tartaric acid in isopropanol, selectively crystallizing the (R)-enantiomer.

- Optimization : Solvent systems (e.g., isopropanol/ethyl acetate) improve diastereomeric purity.

- Dissolve racemic 3-(trifluoromethyl)piperidine (20.2 g, 105.6 mmol) in isopropanol (30 mL).

- Add L-tartaric acid (15.91 g, 106.0 mmol) in isopropanol (40 mL).

- Crystallize at 0°C, filter, and wash with cold solvent to isolate (R)-enantiomer.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

- Procedure : (R)-3-(trifluoromethyl)piperidine is dissolved in acetone and treated with concentrated HCl. The mixture is refluxed, cooled, and crystallized.

- Acid: Concentrated HCl (40 mL per 7.6 g base).

- Temperature: Reflux (24 hours).

- Yield: ~70–85% after recrystallization.

Alternative Pathways

Silane-Mediated Direct Reduction

Ugi-Type Multicomponent Reactions

- Application : Trifluoromethyl-substituted piperidines are synthesized via Ugi reactions using isocyanides and carbonyl compounds.

- Example : Reaction of trifluoromethyl ketones with amines and isocyanides yields α-trifluoromethyl piperidines.

Quality Control and Characterization

- Purity Analysis : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99% ee).

- Spectroscopic Data :

Chemical Reactions Analysis

Reduction Reactions

The compound participates in stereoselective reductions under controlled conditions. A notable example involves imine intermediates derived from δ-lactam precursors:

Reaction pathway :

Imine 13 → 2-Trifluoromethylpiperidine (2)

| Reagent | Solvent | Temperature | Yield | Product Configuration |

|---|---|---|---|---|

| NaBH(OAc)₃ (2 equiv) | MeOH | Room temp | 71% | Retained (R)-stereochemistry |

This reduction preserves chirality through non-acidic conditions, avoiding racemization .

Phosphorylation Reactions

The trifluoromethyl group enables unique phosphorus-based modifications:

Stepwise phosphonate formation :

-

Initial phosphorylation:

-

Yield: 92%

-

Catalyst: Boron trifluoride etherate

-

-

Hydrolysis to α-aminophosphonic acid:

Hydrogenation Catalysis

The compound serves as a hydrogenation product from chiral pyridinium precursors:

Iridium-catalyzed asymmetric hydrogenation :

| Parameter | Optimal Value |

|---|---|

| Catalyst | [Ir(COD)Cl]₂/(R)-DifluorPhos |

| Pressure | 800 psi H₂ |

| Solvent | DCM/i-PrOH (3:1) |

| Temperature | 25°C |

| Enantiomeric Excess | Up to 90% ee |

Substrate scope :

| R Group | Aryl Substituent | Yield (%) | ee (%) |

|---|---|---|---|

| Me | C₆H₅ | 95 | 90 |

| Me | 4-MeC₆H₄ | 84 | 89 |

| Et | C₆H₅ | 82 | 87 |

X-ray crystallography confirmed the cis-(2R,3S,6R) configuration in hydrogenation products .

Ugi-Type Multicomponent Reactions

The imine intermediate undergoes azido-Ugi reactions with isocyanates:

Reaction system :

Mechanistic Insights

-

Electron-withdrawing effect : The -CF₃ group enhances reactivity in hydrogenation by polarizing the π-system of precursor pyridinium salts .

-

Steric guidance : The chiral piperidine ring directs reagent approach, explaining high diastereoselectivity (>20:1 dr) in phosphorylation .

-

Acid-base stability : Hydrochloride salt formation prevents N-H tautomerization during reductions, preserving stereochemical fidelity .

Experimental protocols emphasize:

-

Strict moisture control for phosphorylation steps

-

Triethylamine quenching post-hydrogenation to liberate free amine

-

HPLC monitoring of enantiomeric ratios using benzamide derivatives

This reactivity profile establishes (R)-3-(Trifluoromethyl)piperidine hydrochloride as a versatile chiral building block for asymmetric synthesis and drug discovery.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₁ClF₃N

- Structure : The compound features a piperidine ring with a trifluoromethyl group at the 3-position, which imparts unique electronic properties due to the presence of three fluorine atoms. This configuration enhances lipophilicity, aiding in membrane permeability and target interaction within biological systems.

Scientific Research Applications

- Drug Development :

- Biological Activity :

- Calcium Overload Blockers :

Case Studies and Findings

Mechanism of Action

The mechanism of action of ®-3-(Trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Steric Bulk: -CF₃ is bulkier than -CH₂F or -OPh, which may influence stereoselectivity in synthesis or receptor interactions. Lipophilicity: -CF₃ increases logP compared to -NH₂ but may reduce solubility compared to -OPh .

Synthesis Complexity :

- Chiral resolution methods (e.g., D-mandelic acid ) are critical for enantiopure piperidines. Trifluoromethylation likely requires specialized reagents (e.g., Ruppert-Prakash reagent) or transition-metal catalysis.

Applications: Pharmaceuticals: -CF₃ derivatives are prevalent in CNS drugs due to blood-brain barrier penetration. Phenoxy derivatives are used in agrochemicals . Safety: Fluorinated piperidines may require stringent handling (e.g., respiratory protection, environmental controls) .

Biological Activity

(R)-3-(Trifluoromethyl)piperidine hydrochloride is a compound that has garnered attention due to its biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to significantly enhance the biological properties of organic compounds, and this article explores the biological activity of this specific piperidine derivative.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted at the third position with a trifluoromethyl group. This substitution is crucial as the trifluoromethyl group is a strong electron-withdrawing moiety that can influence the compound's lipophilicity, membrane permeability, and overall biological activity.

Biological Activities

-

Anticancer Activity :

- Studies have indicated that trifluoromethyl-substituted piperidines exhibit significant anticancer properties. For instance, compounds similar to (R)-3-(Trifluoromethyl)piperidine have been shown to inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells through mechanisms involving the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as Bax and caspases .

-

Anti-inflammatory Effects :

- The introduction of trifluoromethyl groups has also been associated with anti-inflammatory activities. Research has demonstrated that these compounds can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a pivotal role in inflammatory responses . In vitro studies using RAW264.7 macrophages showed that these compounds could reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS) .

-

Antimicrobial Properties :

- Trifluoromethyl piperidine derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral effects. The presence of the trifluoromethyl group enhances the interaction with microbial targets, leading to increased efficacy against various pathogens .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Protein Interactions : The trifluoromethyl group alters the electronic properties of the molecule, allowing it to form stronger interactions with target proteins involved in cell signaling pathways related to cancer and inflammation .

- Induction of Apoptosis : By affecting the expression levels of key apoptotic regulators, these compounds can promote programmed cell death in malignant cells .

- Inhibition of Key Enzymes : Some studies suggest that trifluoromethyl piperidines may inhibit enzymes critical for pathogen survival or proliferation, although specific targets remain to be fully elucidated .

Case Studies

Several studies have highlighted the effectiveness of this compound and its analogs:

- Study on HepG2 Cells : A study demonstrated that a related trifluoromethyl-substituted compound significantly induced apoptosis in HepG2 liver cancer cells through modulation of apoptosis-related proteins .

- Inflammation Model : In an experimental model involving RAW264.7 macrophages, treatment with trifluoromethyl piperidines resulted in decreased levels of inflammatory markers following LPS stimulation, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Data Table

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (R)-3-(Trifluoromethyl)piperidine hydrochloride?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation of a trifluoromethyl-substituted pyridine precursor using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in anhydrous ether. Enantiomeric excess (ee) should be validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) . Purity can be confirmed via - and -NMR to resolve stereochemical and trifluoromethyl group integrity .

Q. How should researchers characterize the structural and thermal stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen atmospheres (heating rate: 10°C/min).

- Differential Scanning Calorimetry (DSC): Identify phase transitions (melting points, glass transitions).

- X-ray Diffraction (XRD): Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns in the hydrochloride form .

- pH Stability Studies: Monitor degradation kinetics in aqueous buffers (pH 1–12) using UV-Vis spectroscopy (λ = 210–400 nm) to assess hydrolytic susceptibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Maintain at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation and aerosol formation .

- Personal Protective Equipment (PPE): Use nitrile gloves, FFP3 respirators for aerosol control, and chemical-resistant goggles.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste channels. Avoid aqueous rinses to prevent drainage contamination .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological relevance of this compound in central nervous system (CNS) targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding affinities to serotonin or dopamine receptors (e.g., 5-HT, D). Parameterize the trifluoromethyl group’s electrostatic contributions using density functional theory (DFT) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-receptor stability in lipid bilayers, focusing on piperidine ring flexibility and trifluoromethyl hydrophobicity .

Q. What experimental approaches resolve contradictions in enantiomer-specific bioactivity data?

Methodological Answer:

- In Vitro Assays: Compare (R)- and (S)-enantiomers in cell-based models (e.g., HEK293 transfected with target receptors) using calcium flux or cAMP assays.

- Metabolic Profiling: Use LC-MS/MS to track enantiomer-specific pharmacokinetics (e.g., CYP450-mediated oxidation) in hepatocyte incubations .

- Statistical Analysis: Apply two-way ANOVA to distinguish stereochemical vs. batch variability in dose-response curves .

Q. How can researchers optimize this compound’s solubility for in vivo studies without compromising stability?

Methodological Answer:

- Co-solvent Systems: Test cyclodextrin-based formulations (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility. Monitor aggregation via dynamic light scattering (DLS).

- Prodrug Derivatization: Synthesize ester or carbamate prodrugs at the piperidine nitrogen, followed by hydrolysis studies in plasma (37°C, pH 7.4) to assess release kinetics .

Q. What strategies validate the absence of genotoxic impurities in synthetic batches?

Methodological Answer:

- LC-HRMS: Screen for nitrosamines or alkylating agents using a C18 column (gradient: 0.1% formic acid in HO/MeCN). Limit of detection (LOD) ≤ 1 ppm per ICH M7 guidelines.

- Ames Test: Assess mutagenicity in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50_{50}50 values?

Methodological Answer:

Q. What methodologies reconcile conflicting stability data across different pH conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.